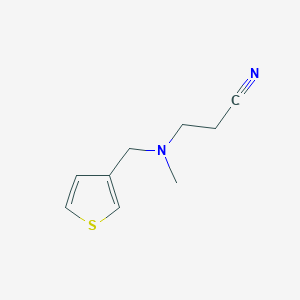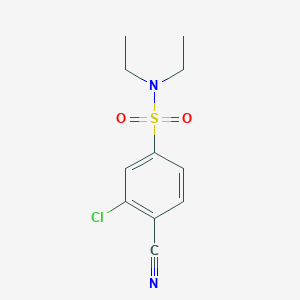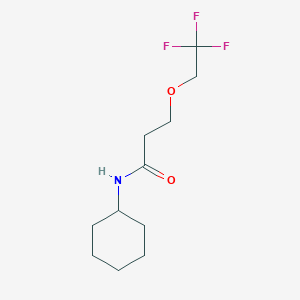
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(furan-2-yl)acrylamido)propanoate typically involves the esterification of 3-(2-furyl)acrylic acid derivatives. One common method involves the use of MeSO3H/SiO2 as a heterogeneous acid catalyst . Another sustainable approach employs dimethyl carbonate as a reagent in a base-catalyzed transesterification reaction . The olefinic group in the compound can be selectively reduced by catalytic hydrogenation using 5% Pd/C as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable starting materials and environmentally benign catalysts, are often applied to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The olefinic group can be reduced using catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using 5% Pd/C.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of the olefinic group results in the corresponding saturated ester .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is not well-documented. its biological activity is likely related to the presence of the furan ring, which can interact with various molecular targets and pathways. The compound may exert its effects through interactions with enzymes or receptors involved in microbial growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.
Methyl 3-(1H-pyrrol-2-yl)propanoate: Another furan derivative with different functional groups.
Uniqueness
Methyl 3-(3-(furan-2-yl)acrylamido)propanoate is unique due to its specific structure, which combines a furan ring with an acrylamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
methyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-15-11(14)6-7-12-10(13)5-4-9-3-2-8-16-9/h2-5,8H,6-7H2,1H3,(H,12,13)/b5-4+ |
InChI-Schlüssel |
ABYSFOGTGWSBMH-SNAWJCMRSA-N |
Isomerische SMILES |
COC(=O)CCNC(=O)/C=C/C1=CC=CO1 |
Kanonische SMILES |
COC(=O)CCNC(=O)C=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)


![1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
![Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B14916110.png)





![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)


